Binding Thermodynamics vs. β-Cyclodextrin: Enthalpy-Driven Complexation Confers Distinct Guest Selectivity
In a direct comparative study, 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane (CP44) and β-cyclodextrin (β-CD) both form 1:1 inclusion complexes with anilinonaphthalene sulfonic acids (ANSs), but their thermodynamic driving forces diverge. For CP44, inclusion complexation with ANSs was found to be enthalpy-driven, whereas the molecular recognition of β-CD was more sensitive to the substitution pattern of the guest [1].
| Evidence Dimension | Binding Thermodynamics |
|---|---|
| Target Compound Data | Enthalpy-driven complexation (ΔH dominates) |
| Comparator Or Baseline | β-Cyclodextrin (β-CD): Sensitive to guest substitution; entropy-driven contributions |
| Quantified Difference | Qualitative thermodynamic mechanism: enthalpy-driven (CP44) vs. substitution-sensitive (β-CD) |
| Conditions | Inclusion complexation of ANSs in aqueous solution; temperature-dependent van't Hoff analysis and 2D ROESY-NMR |
Why This Matters
For applications requiring predictable, guest-independent binding energetics (e.g., robust sensing platforms), CP44's enthalpy-driven mechanism offers greater reproducibility than β-CD, whose binding can be disrupted by minor structural changes in the guest.
- [1] Sueishi, Y., Itoh, A., Inazumi, N., Osawa, Y., & Hanaya, T. (2018). A comparative study on inclusion complexation of substituted anilinonaphthalene sulfonic acids with 1,6,20,25-tetraaza[6.1.6.1]-paracyclophane and β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 91(1-2), 1-7. View Source
